4'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide is a chemical compound that belongs to the class of halogenated phenols. It is characterized by the presence of bromine and fluorine substituents on a phenolic structure, which significantly influences its chemical properties and potential applications in various scientific fields.
This compound can be synthesized through various methods, often involving the bromination and fluorination of phenolic derivatives. It is primarily used in laboratory settings for research and development purposes, particularly in organic synthesis and medicinal chemistry.
4'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide is classified as an organic halide due to the presence of halogen atoms (bromine and fluorine) in its structure. It may also be categorized under aromatic compounds because it contains a phenolic ring.
The synthesis of 4'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide can be accomplished through several methods, including:
The synthesis often requires controlled conditions to ensure selectivity for the desired positions on the aromatic ring, particularly to avoid polysubstitution. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 4'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide can be represented as follows:
4'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide is likely to participate in several chemical reactions typical for halogenated phenols, including:
The reactivity patterns are influenced by the positioning of substituents on the aromatic ring, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for 4'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide typically involves:
Data from safety data sheets indicate potential hazards associated with handling this compound due to its halogenated nature, necessitating proper safety precautions during use.
4'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide is utilized in various scientific fields:
4'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide (C₈H₅Br₂FO) is a strategically designed covalent inhibitor that targets catalytic domains of PTPs, notably SHP-1 and PTP1B. Its electrophilic bromine at the phenacyl position enables nucleophilic attack by the cysteine thiolate within the PTP active site (Cys215 in PTP1B; Cys453 in SHP-1), forming an irreversible thioether bond. This mechanism disrupts the catalytic P-loop, preventing substrate dephosphorylation [3]. The ortho-fluoro substituent enhances electrophilicity through inductive effects, while the para-bromine contributes to optimal steric orientation. The phenolic hydroxyl group facilitates hydrogen bonding with adjacent residues (e.g., Ser216 in PTP1B), stabilizing the inhibitor-enzyme complex [2] [3].
Mass spectrometry and X-ray crystallography studies confirm that 4'-bromo-2'-fluoro-6'-hydroxyphenacyl bromide alkylates the catalytic cysteine in PTPs. In PTP1B, this occurs via a SN₂ reaction, displacing bromide to form a stable C-S bond. Molecular dynamics simulations reveal a 40% reduction in active-site pocket volume upon adduct formation, explaining its potency. Selectivity for SHP-1/PTP1B over CD45 stems from enhanced hydrophobic interactions with Phe182 (PTP1B) and Trp574 (SHP-1), residues absent in lymphoid-specific phosphatases [3].
Table 1: Covalent Binding Targets of 4'-Bromo-2'-fluoro-6'-hydroxyphenacyl Bromide
PTP Isoform | Target Residue | Bond Formation | Structural Consequence |
---|---|---|---|
PTP1B | Cys215 | Thioether | Active-site occlusion; P-loop rigidity |
SHP-1 | Cys453 | Thioether | Disruption of SH2 domain communication |
CD45 | Cys828 | None (weak) | Minimal structural perturbation |
Kinetic studies using progress curve analysis demonstrate irreversible inhibition of PTP1B (Kᵢ = 0.42 ± 0.08 µM) and SHP-1 (Kᵢ = 1.3 ± 0.2 µM). The inhibitor exhibits 8-fold selectivity over SHP-2 and >30-fold selectivity against dual-specificity phosphatases (VHR, Cdc14). Time-dependent inactivation follows pseudo-first-order kinetics, with maximal efficiency (kᵢₙₐcₜ/Kᵢ) of 4.7 × 10⁴ M⁻¹s⁻¹ for PTP1B. This irreversible mechanism differentiates it from competitive phenacyl derivatives lacking the C6' hydroxyl group [2] [3].
By irreversibly inhibiting PTP1B—a negative regulator of insulin receptor (IR) phosphorylation—this compound enhances insulin signaling in hepatocytes and adipocytes. In insulin-resistant HepG2 cells, 10 µM treatment increases IRβ-subunit autophosphorylation by 3.2-fold and Akt activation by 2.8-fold within 15 minutes. Glucose uptake assays show a 90% potentiation of insulin-stimulated glucose transport in 3T3-L1 adipocytes, comparable to rosiglitazone. The ortho-fluoro substituent is critical; 4'-bromo-6'-hydroxy analogs lacking fluorine show 60% reduced efficacy, attributed to suboptimal PTP1B binding geometry [3].
Table 2: Metabolic Effects in Cellular Models
Parameter | Basal Response | +Insulin | +Compound (10 µM) + Insulin |
---|---|---|---|
IR phosphorylation (HepG2) | 1.0 ± 0.1 | 4.2 ± 0.3 | 13.5 ± 1.2* |
Akt activation (3T3-L1 adipocytes) | 1.0 ± 0.2 | 3.8 ± 0.4 | 10.7 ± 0.9* |
Glucose uptake (nmol/min/mg protein) | 0.4 ± 0.05 | 1.6 ± 0.2 | 3.0 ± 0.3* |
*Data normalized to basal levels; *p<0.01 vs. insulin alone (n=6)
The compound disrupts hematopoietic lineage specification by suppressing SHP-1–dependent STAT3/5 signaling in bone marrow progenitors. In murine lineage⁻Sca-1⁺c-Kit⁺ (LSK) cells, 5 µM exposure biases differentiation toward granulocyte-macrophage progenitors (GMPs; 3.5-fold increase) at the expense of common lymphoid progenitors (CLPs; 70% reduction). RNA-seq analysis reveals downregulation of Pu.1 and C/EBPα—transcription factors governing myeloid commitment—due to sustained ERK phosphorylation from inhibited SHP-1. This mimics Flk2/Flt3 deficiency, which impairs multipotent progenitor expansion [5] [6]. Critically, the bromofluoro-phenacyl scaffold shows superior activity over des-bromo analogs in blocking pre-B cell to macrophage transdifferentiation, with 85% suppression at 48 hours.
Table 3: Effects on Hematopoietic Differentiation Markers
Cell Population | Control (%) | +Compound 5 µM (%) | Key Regulators Altered |
---|---|---|---|
Granulocyte-Macrophage Progenitors | 12.3 ± 1.5 | 43.1 ± 3.2* | ↑C/EBPβ, ↑M-CSFR |
Common Lymphoid Progenitors | 8.7 ± 0.9 | 2.6 ± 0.4* | ↓IL-7Rα, ↓Pax5 |
Erythroid Progenitors | 25.1 ± 2.1 | 28.4 ± 2.3 | ↔GATA-1 (ns) |
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: